Evidence Item 1: 2-Position Morpholine is Required for PI3Kβ Hinge-Region Binding Affinity
In the 2-morpholinobenzothiazole series evaluated by Cao et al. (2016), the morpholine-bearing compound 1 achieved 52.1% PI3Kβ inhibition at 1 μM, whereas the piperidine analog compound 4 reached only 17.6% inhibition under identical ADP-Glo Lipid Kinase Assay conditions [1]. This 3.0-fold differential is attributed to the morpholine oxygen forming a specific hydrogen bond with the backbone NH of VAL848 in the PI3K kinase hinge region — a contact geometrically inaccessible to piperidine [1]. Docking studies confirmed that the morpholine group at the 2-position of benzothiazole is necessary for potent antitumor activity in this scaffold class [1].
| Evidence Dimension | PI3Kβ enzymatic inhibition rate at 1 μM compound concentration |
|---|---|
| Target Compound Data | 52.1% inhibition (data for compound 1, the 2-morpholinobenzothiazole analog bearing the identical 2-morpholinobenzo[d]thiazol pharmacophore as CAS 953194-91-7) |
| Comparator Or Baseline | Compound 4 (2-piperidinyl analog): 17.6% inhibition; Compound 3 (2-(4-isopropylpiperazin-1-yl) analog): 11.7% inhibition |
| Quantified Difference | 3.0-fold higher inhibition (52.1% vs. 17.6%) for 2-morpholino vs. 2-piperidino; 4.5-fold higher vs. 2-piperazino |
| Conditions | ADP-Glo Lipid Kinase Assay (Promega); PI3Kβ enzyme; 1 μM compound; reference compound GDC-0941; n=2 determinations |
Why This Matters
For kinase-targeted drug discovery programs, retaining the 2-morpholine moiety — as in CAS 953194-91-7 — is essential to preserve PI3Kβ hinge-region engagement; substitution to piperidine or piperazine at this position reduces target binding by 3- to 4.5-fold.
- [1] Cao S, Cao R, Liu X, Luo X, Zhong W. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules. 2016;21(7):876. Section 2.2; Table 1. Compound 1: 52.1% PI3Kβ inhibition at 1 μM. Compounds 3 and 4: 11.7% and 17.6% respectively. View Source
